molecular formula C18H25N3O4 B14988055 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide

Cat. No.: B14988055
M. Wt: 347.4 g/mol
InChI Key: UQHNPFHKMNCDLY-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.

    Nitrobenzamide Formation: The nitrobenzamide moiety is synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.

    Final Coupling: The final step involves coupling the morpholine-cyclohexyl intermediate with the nitrobenzamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and nitrobenzamide moiety make it particularly versatile for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-nitrobenzamide

InChI

InChI=1S/C18H25N3O4/c22-17(15-5-4-6-16(13-15)21(23)24)19-14-18(7-2-1-3-8-18)20-9-11-25-12-10-20/h4-6,13H,1-3,7-12,14H2,(H,19,22)

InChI Key

UQHNPFHKMNCDLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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